4-Amino-5,6-dichlorobenzene-1,3-disulfonamide
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Description
The compound 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a derivative of benzene sulfonamide, which is a class of compounds known for their various biological activities. While the provided papers do not directly discuss 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, they do provide insights into related compounds that can help infer some of the properties and characteristics of the compound .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the condensation of sulfonamide derivatives with aldehydes. For instance, the synthesis of a Schiff base compound was achieved by the condensation of 4-amino-N-(5-methyl-3-isoxazolyl) benzene sulfonamide with 2-hydroxy benzaldehyde, as described in the first paper . This suggests that similar synthetic routes could be employed for the synthesis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, with appropriate chlorinated benzaldehydes and sulfonamide precursors.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often elucidated using various spectroscopic techniques such as NMR, UV-VIS, and IR, along with X-ray crystallography. The first paper reports the crystal structure of a Schiff base sulfonamide, which crystallizes in the triclinic space group and exhibits intramolecular hydrogen bonding . These techniques could similarly be applied to determine the molecular structure of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, primarily due to the reactivity of the amino group and the sulfonamide moiety. The Schiff base formation, as mentioned in the first paper, is one such reaction where the amino group reacts with an aldehyde . The reactivity of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide could be explored in the context of its potential to form similar Schiff bases or other derivatives through nucleophilic substitution reactions, given the presence of chloro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be complex and are influenced by their molecular structure. The second paper discusses the use of computational methods to characterize the electronic properties of a benzene sulfonamide molecule, including HOMO-LUMO analysis, MEP, and various bonding interactions . These computational studies provide insights into the reactivity, stability, and potential biological activity of the compound. Similar computational studies could be conducted on 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide to predict its properties.
Scientific Research Applications
Electroorganic Synthesis
The electrochemical behavior of hydroquinone and 4-amino-6-chlorobenzene-1,3-disulfonamide in phosphate buffer solution was evaluated, leading to the electrochemical synthesis of new disulfonamide substituted p-benzoquinone. This process, carried out via electrochemical oxidation, demonstrates the compound's role in facilitating hydroquinone conversion into disulfonamide substituted p-benzoquinone under green conditions, highlighting its utility in synthetic organic chemistry (Nassif et al., 2018).
Novel Reagents for Synthesis
4-Amino-5,6-dichlorobenzene-1,3-disulfonamide derivatives have been explored as novel reagents for the synthesis of N-chloroamines, nitriles, and aldehydes. These compounds offer an innovative approach to preparing these important chemical structures, providing significant advancements in synthetic methods (Ghorbani‐Vaghei & Veisi, 2009).
Photocatalytic Degradation Studies
A study on the degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide, a hydrolysis product of hydrochlorothiazide, revealed insights into photocatalytic degradation processes. This research underscores its significance in environmental chemistry, particularly in the treatment of pharmaceutical contaminants in wastewater (Armaković et al., 2018).
Biological Evaluation
A series of studies have evaluated the biological activity of compounds derived from 4-amino-5,6-dichlorobenzene-1,3-disulfonamide. These include the synthesis and assessment of new 1,4-dihydropyridine derivatives for antibacterial and antioxidant functions, reflecting the compound's relevance in medicinal chemistry and pharmacology (Ghorbani‐Vaghei et al., 2016).
Enzyme Inhibition for Cancer Therapy
Research has identified bis-sulfonamides, synthesized from 4-amino-5,6-dichlorobenzene-1,3-disulfonamide and related compounds, as inhibitors of the carbonic anhydrase enzyme. These inhibitors show potential for therapeutic application in treating various cancers, highlighting the compound's significance in developing novel cancer treatments (Morsy et al., 2009).
properties
IUPAC Name |
4-amino-5,6-dichlorobenzene-1,3-disulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3O4S2/c7-4-2(16(10,12)13)1-3(17(11,14)15)6(9)5(4)8/h1H,9H2,(H2,10,12,13)(H2,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBXGTICJYDFDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)N)Cl)Cl)N)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381819 |
Source
|
Record name | 4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5,6-dichlorobenzene-1,3-disulfonamide | |
CAS RN |
5250-72-6 |
Source
|
Record name | 4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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